dimethylsulfonioacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

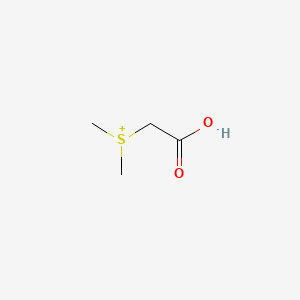

Dimethylsulfonioacetic acid is a sulfonium compound that plays a significant role in various biochemical processes. It is known for its involvement in the synthesis of methionine through enzymatic transmethylation reactions. This compound is characterized by its unique structure, which includes a sulfonium ion bonded to a carboxymethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethylsulfonioacetic acid can be synthesized through the reaction of dimethyl sulfide with chloroacetic acid under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, including crystallization and distillation, is essential to obtain high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethylsulfonioacetic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to dimethyl sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonium group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dimethyl sulfide.

Substitution: Various substituted acetic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Solvent for Reactions:

Dimethylsulfonioacetic acid serves as a high-temperature solvent for both inorganic and organic substances. Its ability to dissolve a wide range of compounds makes it valuable in various synthetic reactions, including polymerization processes .

2. Extraction Medium:

This compound is also employed as an extraction solvent for separating aromatic compounds from aliphatic hydrocarbons. Its effectiveness in this role is attributed to its unique chemical properties, which allow it to selectively dissolve certain compounds while excluding others .

Pharmaceutical Applications

1. Drug Delivery:

this compound has been studied for its potential as a vehicle for drug delivery. Its ability to enhance the penetration of pharmaceutical agents through biological membranes makes it suitable for topical applications. For instance, it has shown promise in improving the efficacy of topical treatments for skin conditions such as dermatitis and acne .

2. Anti-inflammatory Properties:

Research indicates that this compound may possess anti-inflammatory properties, making it useful in treating conditions characterized by inflammation. Studies have demonstrated its effectiveness in reducing symptoms associated with inflammatory skin diseases .

Agricultural Applications

1. Agrochemical Formulations:

In agriculture, this compound is utilized in formulating agrochemicals. Its solvent properties facilitate the effective delivery of active ingredients in pesticides and herbicides, enhancing their efficacy and stability .

2. Soil Enhancement:

The compound has been explored for its potential role in soil enhancement by improving nutrient availability and uptake by plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without compromising soil health .

Material Science Applications

1. Polymer Production:

this compound is used in the polymerization process to produce various polymers with desirable properties. Its role as a solvent and reagent contributes to the formation of polymers that exhibit specific characteristics suitable for industrial applications .

2. Coatings and Adhesives:

Due to its chemical stability and solubility properties, this compound is incorporated into coatings and adhesives formulations, providing improved performance characteristics such as adhesion strength and resistance to environmental factors .

Case Studies

Mécanisme D'action

The mechanism of action of dimethylsulfonioacetic acid involves its role as a methyl donor in enzymatic reactions. It interacts with enzymes such as thetin-homocysteine S-methyltransferase, facilitating the transfer of a methyl group to homocysteine, resulting in the formation of methionine and S-methylthioglycolic acid . This process is crucial for various metabolic pathways and cellular functions.

Comparaison Avec Des Composés Similaires

Dimethylsulfonioacetic acid can be compared with other sulfonium compounds such as dimethylsulfoniopropionate and (carboxymethyl)(dimethyl)sulfonium . While these compounds share similar structural features, this compound is unique in its specific role in methionine synthesis and its distinct chemical reactivity. The comparison highlights its uniqueness in terms of its specific applications and reactivity patterns.

List of Similar Compounds

- Dimethylsulfoniopropionate

- (Carboxymethyl)(dimethyl)sulfonium

Propriétés

Numéro CAS |

24220-08-4 |

|---|---|

Formule moléculaire |

C4H9O2S+ |

Poids moléculaire |

121.18 g/mol |

Nom IUPAC |

carboxymethyl(dimethyl)sulfanium |

InChI |

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1 |

Clé InChI |

PSBDWGZCVUAZQS-UHFFFAOYSA-O |

SMILES |

C[S+](C)CC(=O)O |

SMILES canonique |

C[S+](C)CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.